5-Chloroquinolin-2-amine
Overview
Description
5-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and an amino group at the 2-position of the quinoline ring enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
5-Chloroquinolin-2-amine primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets, specifically the PI3K/AKT/mTOR pathway proteins, by binding to them . The binding energy is relatively low, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
The predominant biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is common in multiple cancers and plays a role in apoptosis and cell proliferation . The compound’s interaction with this pathway can lead to changes in cell growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in cancer cells . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Biochemical Analysis
Biochemical Properties
5-Chloroquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to DNA and RNA, potentially interfering with the processes of transcription and translation .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It can also alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the production of essential metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it can inhibit the activity of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . This inhibition can lead to DNA damage and subsequent cell death. Additionally, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered cellular responses . It can also modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours after treatment, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . For example, in rodent models, high doses of this compound have been associated with liver and kidney damage . Additionally, threshold effects have been observed, where a certain minimum dose is required to achieve a therapeutic effect . These findings highlight the importance of careful dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate their excretion from the body . The metabolic pathways of this compound can also affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin, which can affect its distribution and localization . Additionally, this compound can accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . It can also localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The subcellular localization of this compound can be influenced by various factors, such as targeting signals or post-translational modifications, which can direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-2-amine can be achieved through various methods. One common approach involves the reaction of 5-chloroquinoline with ammonia or an amine under suitable conditions. For example, the reaction of 5-chloroquinoline with acetamide and potassium carbonate at 200°C for 1.5 hours yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
5-Chloroquinolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinoline
- 2-Aminoquinoline
- 5-Chloroquinolin-8-ol
Uniqueness
5-Chloroquinolin-2-amine is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring, which enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5-chloroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYFPRSHXRDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555327 | |
Record name | 5-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68050-37-3 | |
Record name | 5-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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